An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Silylated Hydroxylamine Derivative
N,N,O-Tris(trimethylsilyl)hydroxylamine, with the chemical formula C₉H₂₇NOSi₃, is a fully silylated derivative of hydroxylamine.[1][2] This compound serves as a valuable reagent in organic synthesis, primarily acting as a protected, lipophilic form of hydroxylamine that facilitates reactions under non-aqueous conditions.[3] Its unique structure, featuring three trimethylsilyl (TMS) groups attached to the nitrogen and oxygen atoms, imparts distinct chemical properties that are leveraged in the synthesis of various organic molecules, including medicinally relevant hydroxamic acids.[4][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of N,N,O-Tris(trimethylsilyl)hydroxylamine, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of a reagent is paramount for its successful application in synthesis and analysis.
Physical Properties
N,N,O-Tris(trimethylsilyl)hydroxylamine is a flammable liquid that should be handled with appropriate safety precautions.[6] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21023-20-1 | [2][7] |
| Molecular Formula | C₉H₂₇NOSi₃ | [6][7] |
| Molecular Weight | 249.57 g/mol | [6] |
| Boiling Point | 128 °C at 97 mmHg | [6] |
| Melting Point | -36 °C | [6] |
| Density | ~0.8 g/cm³ | [6] |
| Refractive Index | 1.420 | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of N,N,O-Tris(trimethylsilyl)hydroxylamine.
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Mass Spectrometry (MS): The electron ionization mass spectrum of N,N,O-Tris(trimethylsilyl)hydroxylamine is available in the NIST WebBook, providing a fragmentation pattern that can be used for its identification in GC-MS analysis.[7]
Synthesis and Handling
Synthetic Preparation
A common and effective method for the synthesis of silylated hydroxylamines involves the reaction of hydroxylamine hydrochloride with a silylating agent. For N,N,O-Tris(trimethylsilyl)hydroxylamine, a likely synthetic route involves the reaction of hydroxylamine with an excess of a strong silylating agent like hexamethyldisilazane (HMDS) or a combination of trimethylsilyl chloride (TMSCl) and a base. A related procedure for the synthesis of N,O-Bis(trimethylsilyl)hydroxylamine involves the reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane, yielding the product in 71-75% yield.[3] A similar exhaustive silylation approach would lead to the desired tris-silylated product.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of N,N,O-Tris(trimethylsilyl)hydroxylamine.
Safe Handling and Storage
N,N,O-Tris(trimethylsilyl)hydroxylamine is classified as a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6] It is also sensitive to moisture and will react with water. Therefore, it should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator.[6] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Chemical Reactivity and Mechanistic Insights
The reactivity of N,N,O-Tris(trimethylsilyl)hydroxylamine is primarily centered around its function as a synthon for the hydroxylamine anion or related species in a protected form.
Reaction with Acid Chlorides: A Facile Route to Hydroxamic Acids
One of the most significant applications of N,N,O-Tris(trimethylsilyl)hydroxylamine is its reaction with acid chlorides to form hydroxamic acids.[4] This reaction proceeds smoothly under mild conditions and offers a high-yield route to these important compounds, which exhibit a wide range of biological activities.[4][5]
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of N,N,O-Tris(trimethylsilyl)hydroxylamine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of trimethylsilyl chloride and subsequent hydrolysis of the remaining silyl groups to afford the final hydroxamic acid. The use of the tris-silylated reagent prevents over-acylation, which can be a problem when using free hydroxylamine.[4]
Step-by-Step Protocol: Synthesis of an Aliphatic Hydroxamic Acid [4]
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N,O-Tris(trimethylsilyl)hydroxylamine in an anhydrous solvent such as hexane.
-
Addition of Acid Chloride: To the stirred solution, add the aliphatic acid chloride dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Upon completion of the reaction, the mixture is carefully hydrolyzed by the addition of water or a dilute aqueous acid solution.
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Work-up and Isolation: The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude hydroxamic acid.
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Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure hydroxamic acid.
Reaction Mechanism Diagram:
Caption: Mechanism of hydroxamic acid synthesis from an acid chloride.
Potential Reactivity with Other Electrophiles
Given its nucleophilic nitrogen center, N,N,O-Tris(trimethylsilyl)hydroxylamine is expected to react with a variety of other electrophiles. While specific examples with this particular reagent are scarce in the provided search results, analogies can be drawn from the reactivity of the related N,O-Bis(trimethylsilyl)hydroxylamine, which reacts with electrophiles such as 9-chloro-9-borafluorene.[3] Reactions with other carbonyl compounds like aldehydes and ketones would likely lead to the formation of silylated oxime derivatives after elimination of trimethylsilanol.[9][10][11]
Applications in Research and Drug Development
The ability of N,N,O-Tris(trimethylsilyl)hydroxylamine to serve as a convenient precursor to hydroxamic acids is of significant interest in medicinal chemistry.
Synthesis of Bioactive Hydroxamic Acids
Hydroxamic acids are a class of compounds known for their ability to chelate metal ions, which is a key feature of their biological activity.[5] They are found in a variety of clinically used drugs and are potent inhibitors of metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[5] The use of N,N,O-Tris(trimethylsilyl)hydroxylamine provides a clean and high-yielding method for the synthesis of these valuable molecules, avoiding the complications associated with the use of free hydroxylamine.[4]
Role as a Protected Hydroxylamine
In complex molecule synthesis, protecting groups are often necessary to mask reactive functional groups. N,N,O-Tris(trimethylsilyl)hydroxylamine can be viewed as a fully protected form of hydroxylamine. The trimethylsilyl groups can be readily removed under mild hydrolytic conditions, making this reagent a useful tool for introducing the hydroxylamine moiety into a molecule at a late stage of a synthetic sequence.
Conclusion
N,N,O-Tris(trimethylsilyl)hydroxylamine is a specialized reagent with valuable applications in organic synthesis, particularly in the preparation of hydroxamic acids. Its fully silylated nature provides a lipophilic and protected form of hydroxylamine, enabling reactions under mild, non-aqueous conditions with high yields. While further research is needed to fully explore its reactivity with a broader range of electrophiles and to fully characterize its spectroscopic properties, the existing data clearly indicate its utility as a powerful tool for chemists in both academic and industrial research, especially in the field of drug discovery and development.
References
- (29Si) Silicon NMR. NMR Service.
- A Facile Preparation of Aliphatic Hydroxamic Acid from N,N,O-Tris(Trimethylsilyl)Hydroxylamine and Acid Chloride. (1983).
- N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE. Chongqing Chemdad Co.
- Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC - NIH.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- N,N,O-TRIS(TRIMETHYLSILYL)HYDROXYLAMINE. Echemi.
- The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. ResearchGate.
- Aldehydes and ketones react with hydroxylamine to form. Filo.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- N,n,o-tris(trimethylsilyl)hydroxylamine (C9H27NOSi3). PubChemLite.
- Hydroxylamine, 3TMS derivative. NIST WebBook.
- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 110(14), 4552-4559.
- [Solved] Aldehydes react with hydroxylamine to form. Testbook.
- Applications of silylamines and poly(silazanes). A) Examples of... ResearchGate.
- Tris(trimethylsilyl)amine - Optional[29Si NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- N,N,O-Tris(trimethylsilyl)hydroxylamine | C9H27NOSi3 | CID 519835. PubChem.
- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
- TRIMETHYLSILANE(993-07-7) 1H NMR spectrum. ChemicalBook.
- 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
- Action of Hydroxylamine on Aldehyde and Ketone. YouTube.
- Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal.
- Hydroxylamine. Wikipedia.
- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH.
- Tris(hydroxymethyl)aminomethane(77-86-1) 1H NMR spectrum. ChemicalBook.
- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.
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